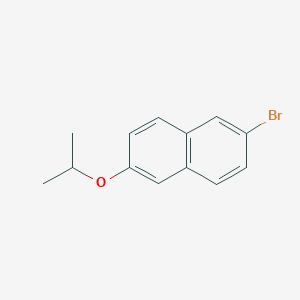

2-Bromo-6-(propan-2-yloxy)naphthalene

Description

2-Bromo-6-(propan-2-yloxy)naphthalene (CAS 1211583-53-7) is a brominated naphthalene derivative featuring an isopropoxy substituent at the 6-position and a bromine atom at the 2-position. This compound is structurally characterized by a naphthalene backbone, which confers aromatic stability and π-conjugation, while the electron-donating isopropoxy group and electron-withdrawing bromine atom influence its electronic properties and reactivity. It has been utilized as an intermediate in organic synthesis, particularly in cross-coupling reactions and the preparation of functionalized aromatic systems .

Propriétés

IUPAC Name |

2-bromo-6-propan-2-yloxynaphthalene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H13BrO/c1-9(2)15-13-6-4-10-7-12(14)5-3-11(10)8-13/h3-9H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QDZCGXCWASOOHH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)OC1=CC2=C(C=C1)C=C(C=C2)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H13BrO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID701286840 | |

| Record name | 2-Bromo-6-(1-methylethoxy)naphthalene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701286840 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

265.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

200875-37-2 | |

| Record name | 2-Bromo-6-(1-methylethoxy)naphthalene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=200875-37-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Bromo-6-(1-methylethoxy)naphthalene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701286840 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Activité Biologique

2-Bromo-6-(propan-2-yloxy)naphthalene is a chemical compound that has garnered interest in various fields, particularly in biological research due to its potential pharmacological properties. This article delves into the biological activity of this compound, examining its mechanisms, efficacy, and applications through diverse research findings.

Chemical Structure and Properties

The compound can be described by its molecular formula . The presence of a bromine atom and a propan-2-yloxy group on the naphthalene ring contributes to its unique chemical behavior and biological interactions.

The biological activity of 2-Bromo-6-(propan-2-yloxy)naphthalene is primarily influenced by its ability to interact with various biological targets, including enzymes and receptors. The bromine substituent may enhance lipophilicity, allowing better membrane permeability, while the propan-2-yloxy group can modulate the compound's interaction with target proteins.

Enzymatic Inhibition Studies

Recent studies have highlighted the inhibitory potential of this compound on several enzymes:

- Urease Inhibition : In a series of experiments, 2-Bromo-6-(propan-2-yloxy)naphthalene demonstrated significant urease inhibition activity. The percentage inhibition was noted at various concentrations, with IC50 values indicating effective enzyme interaction.

| Compound | % Inhibition at 100 µg/mL | IC50 (µg/mL) |

|---|---|---|

| 2-Bromo-6-(propan-2-yloxy)naphthalene | 89.42±0.05 | 62.3 |

| Control Compound | 42.5±0.7 | 60.2 |

This table summarizes the urease inhibition results, showcasing the potency of 2-Bromo-6-(propan-2-yloxy)naphthalene compared to a control compound.

Case Studies

- Antimycobacterial Activity : Research has indicated that naphthalene derivatives, including 2-Bromo-6-(propan-2-yloxy)naphthalene, exhibit promising antimycobacterial properties. A study involving various naphthalene derivatives showed that modifications in their structure significantly influenced their activity against Mycobacterium tuberculosis.

- Neuroprotective Effects : Another investigation focused on the neuroprotective effects of this compound in models of neurodegeneration. The results suggested that it could potentially mitigate oxidative stress and inflammation in neuronal cells.

- Cholinesterase Inhibition : The compound has also been evaluated for its ability to inhibit acetylcholinesterase (AChE), an important target for Alzheimer's disease treatment. Preliminary data indicated that it could serve as a lead compound for developing new AChE inhibitors.

Pharmacological Potential

The pharmacological potential of 2-Bromo-6-(propan-2-yloxy)naphthalene is supported by various studies that outline its effects on different biological pathways:

- Anti-inflammatory Properties : Studies have shown that derivatives of naphthalene can exhibit anti-inflammatory effects, which may be attributed to their ability to inhibit pro-inflammatory cytokines.

- Antioxidant Activity : The antioxidant capacity of this compound has been assessed using various assays, indicating that it can scavenge free radicals effectively.

Safety and Toxicity

While evaluating the biological activity, safety profiles are essential. Toxicological assessments have been conducted to determine the safety margins for potential therapeutic applications. Initial findings suggest that the compound has a favorable safety profile, although further studies are needed to confirm these results.

Comparaison Avec Des Composés Similaires

2-Bromo-6-butoxynaphthalene (CAS 66217-20-7)

- Molecular Formula : C₁₄H₁₅BrO

- Molecular Weight : 279.18 g/mol

- Physical Properties : Lower melting point compared to sulfonyl derivatives; density ~1.395 g/cm³ .

- Synthesis : Prepared via nucleophilic substitution of 6-bromo-2-naphthol with butyl halides under basic conditions, analogous to methods described for propargyl ethers .

- Applications : Used in liquid crystals and as a precursor for Suzuki-Miyaura coupling reactions due to its bromine substituent .

2-Bromo-6-propoxynaphthalene (CAS 97476-14-7)

- Molecular Formula : C₁₃H₁₃BrO

- Molecular Weight : 265.15 g/mol

- Key Differences: Shorter alkyl chain (propyl vs.

Aromatic Ether Derivatives

2-(Benzyloxy)-6-bromonaphthalene (CAS 2234-45-9)

- Molecular Formula : C₁₇H₁₃BrO

- Molecular Weight : 313.19 g/mol

- Physical Properties : Melting point 112–113°C; higher molecular weight due to the benzyl group .

- Reactivity: The benzyloxy group can undergo hydrogenolysis, offering a route to deprotected intermediates. This contrasts with alkyl ethers, which require harsher conditions for cleavage.

Halogenated Derivatives

2-Bromo-6-fluoronaphthalene (CAS 324-41-4)

- Molecular Formula : C₁₀H₆BrF

- Molecular Weight : 225.06 g/mol

- Key Differences : Fluorine at the 6-position introduces strong electron-withdrawing effects, altering electronic properties compared to the electron-donating isopropoxy group. This enhances electrophilic substitution reactivity at the 1- and 3-positions .

Sulfur-Containing Derivatives

2-Bromo-6-((2-fluorobenzyl)sulfinyl)naphthalene (Compound 8l in )

- Molecular Formula : C₁₇H₁₃BrFOS

- Molecular Weight : 380.23 g/mol

- Physical Properties : Higher melting point (235–237°C) due to sulfinyl group polarity and crystal packing .

- Applications : Explored for radioprotective effects; sulfinyl/sulfonyl groups enhance hydrogen-bonding capacity, influencing biological activity .

Structural and Functional Comparison Table

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.